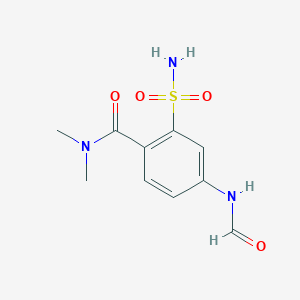
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide
Übersicht
Beschreibung
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol. It is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron. This compound is characterized by its beige solid appearance and slight solubility in DMSO and methanol when heated.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves several steps. One common synthetic route includes the reaction of 2-aminosulfonyl-4-formylaminobenzamide with dimethylamine under specific conditions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives by altering its functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides like Foramsulfuron.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products, including herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves its interaction with specific molecular targets. In the case of its use as an intermediate for herbicides, it targets enzymes involved in plant growth, leading to the inhibition of essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide can be compared with other similar compounds, such as:
2-Aminosulfonyl-4-formylaminobenzamide: A precursor in its synthesis.
Foramsulfuron: A sulfonylurea herbicide for which it is an intermediate.
N,N-Dimethyl-2-aminosulfonyl-4-formylaminobenzamide: A closely related compound with similar properties. The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, making it valuable in agricultural chemistry.
Eigenschaften
Molekularformel |
C10H13N3O4S |
|---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
4-formamido-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C10H13N3O4S/c1-13(2)10(15)8-4-3-7(12-6-14)5-9(8)18(11,16)17/h3-6H,1-2H3,(H,12,14)(H2,11,16,17) |
InChI-Schlüssel |
FYZIKEKHLDPREF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
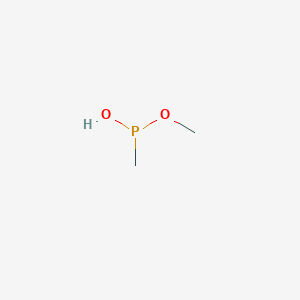
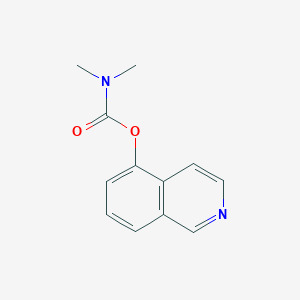
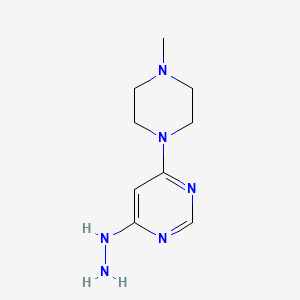
![6'-hydroxy-4,5-dihydro-3H-[1,3]bipyridinyl-2,6-dione](/img/structure/B8339477.png)
![5-(3-Thienyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one](/img/structure/B8339491.png)

![[7-(Methylsulfanyl)-9H-xanthen-3-YL]methanol](/img/structure/B8339505.png)
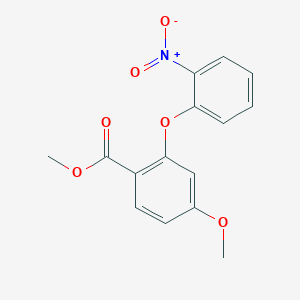
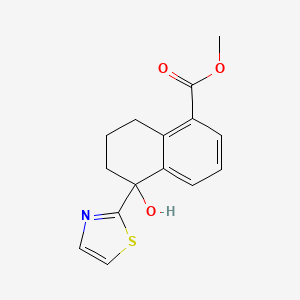
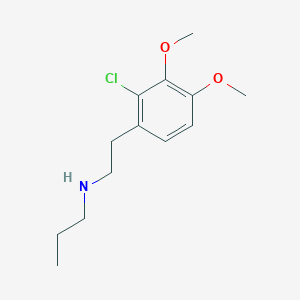

![3-Hydroxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8339538.png)


